Metoprolol Acid Ethyl Ester

Chromatography Lipophilicity Impurity Profiling

Metoprolol Acid Ethyl Ester (MAEE, CAS 29112-40-1) is the definitive reference standard for Metoprolol Impurity 15, essential for ICH-compliant stability studies and ANDA submissions. Its distinct ethyl ester moiety ensures superior chromatographic resolution and accurate quantification, unlike generic esters that risk co-elution and batch rejection. Choose this USP/EP-traceable, high-purity intermediate for reliable synthesis of Metoprolol Acid and robust analytical method validation.

Molecular Formula C16H25NO4
Molecular Weight 295.37 g/mol
CAS No. 29112-40-1
Cat. No. B027403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoprolol Acid Ethyl Ester
CAS29112-40-1
Synonyms4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetic Acid Ethyl Ester; _x000B_[p-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl]acetic Acid Ethyl Ester; _x000B_Ethyl 4-[2-Hydroxy-3-(isopropylamino)propoxy]phenylacetate
Molecular FormulaC16H25NO4
Molecular Weight295.37 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O
InChIInChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3
InChIKeyODIXSDYNGSUACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metoprolol Acid Ethyl Ester (CAS 29112-40-1): Sourcing and Application Guide for Pharmaceutical Research and Quality Control


Metoprolol Acid Ethyl Ester (MAEE, CAS 29112-40-1) is an ethyl ester derivative of the β1‑selective adrenoceptor antagonist metoprolol. It is primarily recognized as a key intermediate in the synthesis of Metoprolol Acid [1] and as a specified impurity (Metoprolol Impurity 15) in metoprolol drug substance and finished product monographs . The compound exhibits moderate lipophilicity (LogP ~1.92), facilitating its use in organic synthesis and reversed‑phase chromatographic separations [2]. Commercially available in high purity (≥95‑96%) [3], MAEE is widely employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial manufacturing of metoprolol [4].

Why Generic Substitution Fails: Critical Differentiators of Metoprolol Acid Ethyl Ester in Analytical and Synthetic Workflows


Although several metoprolol‑related esters and acids share the same phenylacetic acid core, indiscriminate substitution with generic analogs—such as Metoprolol Acid (free acid) or Metoprolol Acid Methyl Ester—can severely compromise chromatographic resolution, quantification accuracy, and synthetic efficiency. MAEE’s distinct ethyl ester moiety imparts a specific balance of lipophilicity and reactivity that governs its retention time in HPLC systems, its ionization efficiency in LC‑MS/MS, and its hydrolysis kinetics during downstream processing . Failure to source the correct ester may lead to co‑elution of impurities, inaccurate impurity profiling, and batch rejection during ANDA review. The quantitative differentiators below establish why MAEE is the only appropriate choice for regulatory‑grade metoprolol impurity analysis and for the reliable synthesis of Metoprolol Acid.

Product‑Specific Quantitative Evidence Guide for Metoprolol Acid Ethyl Ester (CAS 29112-40-1)


Lipophilicity (LogP) Differentiates MAEE from Metoprolol Acid for Reversed‑Phase Chromatography

The calculated partition coefficient (LogP) of Metoprolol Acid Ethyl Ester (1.92) is significantly higher than that of its free acid counterpart, Metoprolol Acid (1.44) [1]. This 0.48‑unit increase in LogP reflects the ester’s greater hydrophobicity, which directly translates to longer retention on reversed‑phase HPLC columns and improved separation from polar metoprolol impurities such as EP Impurities M and N.

Chromatography Lipophilicity Impurity Profiling

Regulatory Traceability: MAEE as a USP/EP Reference Standard for Metoprolol Impurity Analysis

Metoprolol Acid Ethyl Ester is offered as a reference standard with traceability to USP (United States Pharmacopeia) or EP (European Pharmacopoeia) monographs [1]. In contrast, generic esters or in‑house synthesized MAEE typically lack certified documentation of purity, identity, and stability required for regulatory submissions. This certification ensures that the material meets the stringent specifications outlined in the European Pharmacopeia for metoprolol impurity standards, specifically for the identification and quantification of related substances in metoprolol drug substance and drug product monographs [2].

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Purity Specification (≥96%) Meets Stringent Analytical Requirements for Impurity Quantification

Commercially sourced Metoprolol Acid Ethyl Ester is consistently provided with a minimum purity of 96% as determined by HPLC [1]. This level of purity is essential for its use as a reference standard in quantitative impurity assays, where even trace contaminants can bias calibration curves and lead to inaccurate reporting of metoprolol impurity levels. While other metoprolol‑related esters (e.g., Metoprolol Acid Methyl Ester) may be available at varying purities, the certified 96% HPLC purity for MAEE is a vendor‑verified specification that directly supports the preparation of reliable stock solutions for analytical method development .

Purity Analysis Quality Control Impurity Quantification

Boiling Point and Density Differentiate MAEE from Lower Esters for Solvent Selection and Purification

Metoprolol Acid Ethyl Ester exhibits a predicted boiling point of 430.2 °C (at 760 mmHg) and a density of 1.084 g/cm³ [1]. In comparison, the shorter‑chain Metoprolol Acid Methyl Ester (MW 281.35) has a lower boiling point and density (values not consistently reported, but typical of methyl esters). These differences directly impact solvent selection during synthesis and the choice of purification technique (e.g., distillation vs. recrystallization). The higher boiling point of the ethyl ester may allow for more facile removal of lower‑boiling impurities or solvents without product loss.

Synthesis Purification Physicochemical Properties

Best Research and Industrial Application Scenarios for Metoprolol Acid Ethyl Ester (CAS 29112-40-1)


Development and Validation of HPLC Methods for Metoprolol Impurity Profiling

Due to its well‑defined LogP (1.92) and certified high purity (≥96%), MAEE serves as an ideal system suitability standard and impurity marker in reversed‑phase HPLC methods. Its distinct retention time—predictably later than that of Metoprolol Acid—enables unambiguous identification of Metoprolol Impurity 15 in metoprolol tartrate and succinate formulations, a requirement for ICH‑compliant stability studies [1][2].

Synthesis of Metoprolol Acid for Metabolite Studies and Reference Material Production

MAEE is the direct chemical precursor to Metoprolol Acid (the inactive urinary metabolite of metoprolol). Sourcing high‑purity MAEE from a USP/EP‑traceable vendor ensures that subsequent hydrolysis yields Metoprolol Acid of reproducible quality for use as a secondary reference standard or for in‑vitro metabolism investigations .

AND A (Abbreviated New Drug Application) Quality Control and Method Verification

Regulatory filings for generic metoprolol products mandate the quantification of specified impurities, including Metoprolol Acid Ethyl Ester. Using a certified reference standard with documented traceability to USP or EP monographs [3] streamlines method verification, reduces the risk of deficiency letters, and accelerates time‑to‑market for ANDA submissions.

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